An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethynyl-2,4-dimethylbenzene, a substituted aromatic alkyne. The document details its chemical properties, provides a detailed protocol for its synthesis via Sonogashira coupling, and explores its significant potential in medicinal chemistry and drug development, particularly as a building block in fragment-based drug discovery and click chemistry.
Nomenclature and Physicochemical Properties
1-Ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene, is an organic compound featuring a terminal alkyne group attached to a 2,4-dimethyl substituted benzene ring.[1] Its unique structure, combining the rigidity of the aromatic ring and the linear alkyne moiety, makes it a valuable synthon in organic chemistry.
Chemical Structure and Identifiers
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IUPAC Name: 1-ethynyl-2,4-dimethylbenzene[1]
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Common Synonyms: 2,4-Dimethylphenylacetylene, 2,4-dimethyl-1-ethynylbenzene[1]
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CAS Number: 16017-30-4[1]
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Molecular Formula: C₁₀H₁₀[1]
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SMILES: CC1=CC(=C(C=C1)C#C)C[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 130.078250319 Da | PubChem (Computed)[1] |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing arylalkynes such as 1-ethynyl-2,4-dimethylbenzene is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2][3][4][5]
Synthesis of 1-iodo-2,4-dimethylbenzene (Precursor)
The required precursor, 1-iodo-2,4-dimethylbenzene (also known as 2-iodo-p-xylene), can be synthesized from p-xylene. A common method involves the reaction of p-xylene with molecular iodine in the presence of an oxidizing agent like nitric acid or a combination of acetic acid, sulfuric acid, and iodic acid.
Protocol: Sonogashira Coupling for 1-Ethynyl-2,4-dimethylbenzene
This protocol describes the coupling of 1-iodo-2,4-dimethylbenzene with a protected alkyne source, ethynyltrimethylsilane (TMSA), followed by deprotection.
Materials:
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1-iodo-2,4-dimethylbenzene
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Ethynyltrimethylsilane (TMSA)
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Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
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Copper(I) iodide (CuI)
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Triethylamine (TEA), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Potassium hydroxide (KOH) or Tetrabutylammonium fluoride (TBAF)
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Methanol or THF for deprotection
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Argon or Nitrogen gas (inert atmosphere)
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,4-dimethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.01-0.05 eq).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Addition of Reagents: Under a positive flow of inert gas, add anhydrous triethylamine (as solvent and base) and ethynyltrimethylsilane (1.1-1.2 eq).
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Deprotection: Dissolve the crude TMS-protected product in methanol. Add a stoichiometric amount of potassium hydroxide (KOH) and stir the mixture at room temperature for 2-3 hours. Alternatively, for a milder condition, use tetrabutylammonium fluoride (TBAF) in THF.
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Final Purification: After deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Partition the residue between water and hexane (or diethyl ether). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, 1-ethynyl-2,4-dimethylbenzene, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane).
Applications in Medicinal Chemistry and Drug Development
The terminal alkyne functional group is a highly versatile and valuable moiety in modern drug discovery. Its unique linear geometry, electronic properties, and reactivity allow it to serve multiple roles, from being a key pharmacophoric element to a chemical handle for bioconjugation.
Role in "Click Chemistry"
1-Ethynyl-2,4-dimethylbenzene is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. This reaction rapidly and efficiently joins the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.
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Triazoles as Pharmacophores: The resulting triazole ring is an important pharmacophore in medicinal chemistry. It is metabolically stable and capable of participating in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.
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Bioconjugation: Click chemistry is widely used to link drug molecules to larger entities like antibodies (creating antibody-drug conjugates, ADCs), peptides, or imaging agents, enabling targeted drug delivery and diagnostics.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target. 1-Ethynyl-2,4-dimethylbenzene represents a classic "fragment" that can be used to explore hydrophobic pockets in a protein's binding site. If this fragment shows binding, its terminal alkyne group serves as a crucial vector for chemical elaboration. Using click chemistry, it can be linked to other fragments that bind in adjacent sites, rapidly building a higher-affinity lead compound.
Conclusion
1-Ethynyl-2,4-dimethylbenzene is a synthetically accessible and highly valuable building block for researchers in organic synthesis and drug discovery. Its utility is primarily centered on the reactivity of the terminal alkyne group, which enables its participation in powerful transformations like the Sonogashira coupling and, most notably, the copper-catalyzed azide-alkyne cycloaddition. For drug development professionals, this compound represents a key tool for fragment-based screening and the subsequent optimization of hits into potent lead compounds through the principles of click chemistry. The continued application of such versatile chemical scaffolds will undoubtedly fuel the discovery of next-generation therapeutics.
References
- 1. 1-Ethynyl-2,4-dimethylbenzene | C10H10 | CID 140020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
